4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
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Description
The compound “4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups. The pyrazole ring is a key structural feature, which is a five-membered aromatic heterocycle with two nitrogen atoms . The exact structure of “this compound” is not directly available from the search results.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including multicomponent reactions, dipolar cycloadditions, and cyclocondensations .Future Directions
The future directions for research on “4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected would depend on the specific target and the chemical structure of the compound.
Pharmacokinetics
Compounds with similar structures have been reported to have various pharmacokinetic properties, depending on their chemical structure and formulation . The exact ADME properties would depend on the specific chemical structure of the compound and its formulation.
Result of Action
Compounds with similar structures have been reported to have various effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact effects would depend on the specific target and the chemical structure of the compound.
Action Environment
Factors such as temperature, ph, and the presence of other substances can affect the action and stability of many compounds . The exact influence of environmental factors would depend on the specific chemical structure of the compound and its formulation.
Properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11-6-14-17(7-11)10-12-8-16(9-12)13(18)15-2-4-19-5-3-15/h6-7,12H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPAWHFKDULTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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